Acetoin acetate
Overview
Description
Acetoin acetate (2,3-butanedione acetate) is an ester of 2,3-butanedione and acetic acid, and is commonly used as an artificial flavoring agent in many food products. It is an important precursor for the synthesis of various organic compounds, including pharmaceuticals, polymers, and dyes. Acetoin acetate has a wide range of applications in biochemistry and physiology, and is used in many laboratory experiments.
Scientific Research Applications
Sugaring-out Extraction in Fermentation
Acetoin can be separated from fermentation broth through sugaring-out extraction. Dai et al. (2017) demonstrated a method using sugaring-out extraction coupled with fermentation for acetoin production by Bacillus subtilis. This process allows for efficient separation of glucose and acetoin, enhancing the production and purification of acetoin (Dai et al., 2017).
Enhancing Fermentative Production
Xiao and Lu (2014) reviewed various strategies for enhancing fermentative production of acetoin, emphasizing its wide usage in different sectors. They discussed the optimization of strains, substrates, process controls, and product recovery methods specific to acetoin production (Xiao & Lu, 2014).
Microbial Upgrading
Novak, Kutscha, and Pflügl (2020) investigated the production of acetoin and 2,3-butanediol from acetate using Escherichia coli. This study presents a novel approach to producing these chemicals from an abundant carbon source, showing potential for bio-based platform chemical production (Novak, Kutscha, & Pflügl, 2020).
Biocatalysis for Optical (S)-Acetoin
Li et al. (2018) focused on producing optical (S)-acetoin, important in pharmaceuticals. They developed a systematic approach using NADH regeneration systems, resulting in high yield and purity of (S)-acetoin, crucial for chiral pharmaceutical derivatives (Li et al., 2018).
Whole-Cell Biocatalyst for Acetoin Production
Bao et al. (2014) described the use of engineered Bacillus subtilis for converting 2,3-butanediol to acetoin. This process, involving NAD+ regeneration systems, resulted in efficient and high-volume production of acetoin, showcasing an effective biocatalytic approach (Bao et al., 2014).
Acetoin Metabolism in Bacteria
Xiao and Xu (2007) reviewed acetoin metabolism in bacteria, including its synthesis pathways, physiological roles, and genetic engineering applications. Understanding acetoin's generation and dissimilation in bacteria could aid in the utilization of these microbes in various applications (Xiao & Xu, 2007).
Production of Liquid Hydrocarbon Fuels
Zhu et al. (2016) used acetoin as a bio-based building block for producing liquid hydrocarbon fuels. Their research demonstrated the potential of acetoin-derived C4 platform molecules in generating diesel or jet fuel range alkanes, highlighting its role in sustainable fuel production (Zhu et al., 2016).
Metabolic Engineering for Acetoin Production
Various studies have explored metabolic engineering strategies to enhance acetoin production in microorganisms. These approaches involve optimizing metabolic fluxes, enzyme activities, and strain development for increased acetoin yield and productivity in bacteria like Bacillus subtilis, Saccharomyces cerevisiae, and Corynebacterium glutamicum (Sharma & Noronha, 2014); (Bae, Kim, & Hahn, 2016); (Mao et al., 2017).
properties
IUPAC Name |
3-oxobutan-2-yl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-4(7)5(2)9-6(3)8/h5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKPTYCJWRHHBOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60964154 | |
Record name | 3-Oxobutan-2-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60964154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless to slightly yellow liquid | |
Record name | 2-Acetoxy-3-butanone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/90/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
74.00 to 75.00 °C. @ 20.00 mm Hg | |
Record name | Acetoin acetate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033698 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
very slightly, soluble in ethanol | |
Record name | Acetoin acetate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033698 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | 2-Acetoxy-3-butanone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/90/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.990-1.010 | |
Record name | 2-Acetoxy-3-butanone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/90/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
Acetoin acetate | |
CAS RN |
4906-24-5 | |
Record name | Acetoin acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4906-24-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetoin acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004906245 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Oxobutan-2-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60964154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ACETOIN ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2L4E9Q73KY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Acetoin acetate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033698 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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